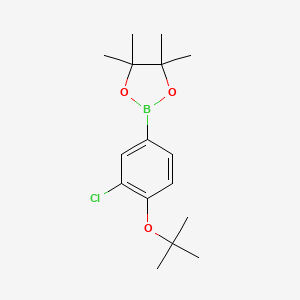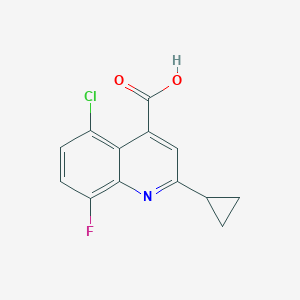
TAMRA-C6-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-C6-TFP ester, also known as tetramethylrhodamine-C6-tetrafluorophenyl ester, is a fluorescent dye widely used in various scientific research applications. This compound is known for its high reactivity with amines, making it an excellent choice for labeling proteins, peptides, and other biomolecules. The fluorescent properties of this compound make it particularly useful in techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-C6-TFP ester typically involves the reaction of tetramethylrhodamine with a tetrafluorophenyl ester derivative. The process begins with the preparation of tetramethylrhodamine, which is then reacted with a tetrafluorophenyl ester in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
TAMRA-C6-TFP ester primarily undergoes substitution reactions due to its reactive ester group. It reacts with primary and secondary amines to form stable amide bonds. This reactivity is exploited in labeling applications where the ester group reacts with the amine groups of proteins or peptides .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include amines, such as lysine residues in proteins or synthetic peptides. The reactions are typically carried out in aqueous buffers at a slightly basic pH (around 8.3-8.5) to ensure the amine groups are deprotonated and nucleophilic .
Major Products Formed
The major products formed from the reaction of this compound with amines are TAMRA-labeled biomolecules. These labeled compounds retain the fluorescent properties of TAMRA, making them useful for various analytical and diagnostic applications .
Scientific Research Applications
TAMRA-C6-TFP ester is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:
Mechanism of Action
The mechanism of action of TAMRA-C6-TFP ester involves its ability to form covalent bonds with amine groups in biomolecules. The tetrafluorophenyl ester group reacts with the amine groups to form stable amide bonds, resulting in the labeling of the target molecule. The fluorescent properties of TAMRA allow for the visualization and quantification of the labeled biomolecules in various assays .
Comparison with Similar Compounds
TAMRA-C6-TFP ester is often compared with other fluorescent dyes, such as:
NHS-Rhodamine: Another amine-reactive dye with similar applications but different spectral properties.
TAMRA Azide: Used in click chemistry reactions for labeling biomolecules with alkyne groups.
This compound is unique due to its high reactivity with amines and its suitability for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C38H35F4N3O6 |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[7-oxo-7-(2,3,5,6-tetrafluorophenoxy)heptyl]carbamoyl]benzoate |
InChI |
InChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49) |
InChI Key |
ZODXZOALQYZQOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
